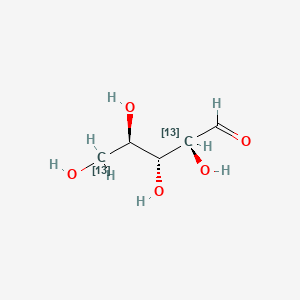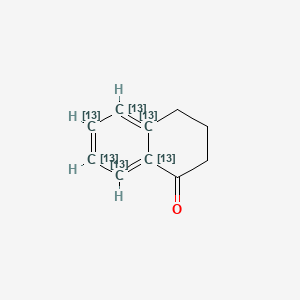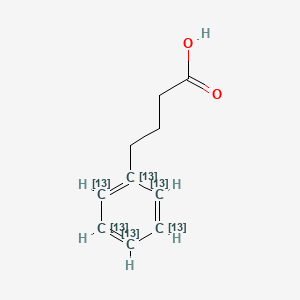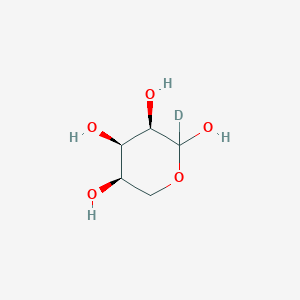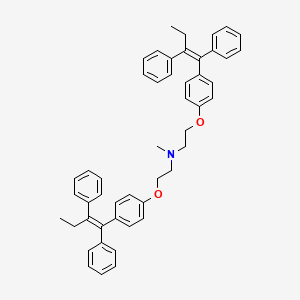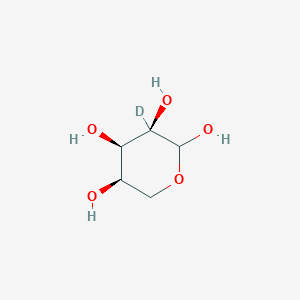
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a hydrazinecarboxylate moiety. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazinecarboxylate moiety: This step involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate electrophile to introduce the hydrazinecarboxylate group.
Introduction of the methoxy group: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent such as methyl iodide.
Formation of the final product: The final step involves the coupling of the intermediate compounds to form this compound under controlled reaction conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; typically carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-methoxy-1-oxopropan-2-yl)sulfanylpropanoate: A compound with a similar methoxy group but different functional groups.
2-(1-Methoxy-1-oxopropan-2-yl)sulfanylbenzoic acid: Another compound with a methoxy group and a different core structure.
Uniqueness
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
151004-11-4 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.253 |
IUPAC Name |
methyl (2S)-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propanoate |
InChI |
InChI=1S/C9H18N2O4/c1-6(7(12)14-5)10-11-8(13)15-9(2,3)4/h6,10H,1-5H3,(H,11,13)/t6-/m0/s1 |
InChI Key |
NRZCDZXAVTXLQE-LURJTMIESA-N |
SMILES |
CC(C(=O)OC)NNC(=O)OC(C)(C)C |
Synonyms |
Hydrazinecarboxylic acid, 2-(2-methoxy-1-methyl-2-oxoethyl)-, 1,1- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


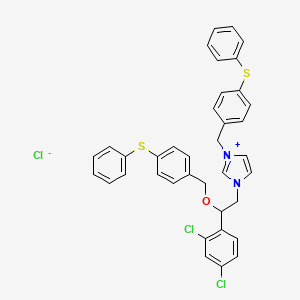

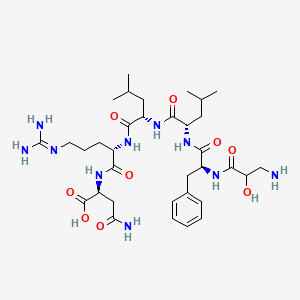
![D-[1,5-13C2]Ribose](/img/structure/B583942.png)

